
HJC-0123
概要
説明
HJC-0123は、シグナル伝達および転写活性化因子3(STAT3)経路の阻害作用で知られる新規化合物です。特に乳がん細胞と膵臓がん細胞において、がん治療に大きな可能性を示しています。 この化合物は、STAT3のリン酸化をダウンレギュレートし、切断型カスパーゼ-3の発現を増加させ、細胞周期進行を阻害し、アポトーシスを促進する能力によって特徴付けられます .
準備方法
合成ルートと反応条件
HJC-0123の合成は、コア構造の調製から始まり、官能基の修飾が続く複数の段階を伴います。正確な合成ルートと反応条件は、企業秘密であり、公表されていません。 一般的には、有機溶媒、触媒、制御された反応環境を使用し、高い収率と純度を実現します .
工業生産方法
This compoundの工業生産には、収率を最大化し、コストを最小限に抑えるために、最適化された反応条件を用いた大規模合成が必要になるでしょう。 これには、自動反応器、連続フローシステム、厳格な品質管理対策を導入し、最終製品の一貫性と純度を確保することが含まれます .
化学反応の分析
反応の種類
HJC-0123は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化されて酸化誘導体を生成することができます。
還元: 還元反応を使用して、この化合物の官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、反応を促進するためのさまざまな触媒が含まれます。 条件は通常、目的の反応結果を得るために、制御された温度、圧力、pHレベルで行われます .
主な生成物
これらの反応によって生成される主な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれており、これらはさらなる研究開発に使用できます .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: STAT3経路とそのさまざまな化学反応における役割を研究するためのツール化合物として使用されます。
生物学: 細胞周期進行、アポトーシス、シグナル伝達への影響を理解するために、生物学的研究で使用されます。
医学: 特に乳がんと膵臓がんにおいて、がん治療のための治療薬としての可能性が調査されています。
科学的研究の応用
HJC-0123 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Employed in biological studies to understand its effects on cell cycle progression, apoptosis, and signal transduction.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in breast and pancreatic cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STAT3 pathway .
作用機序
HJC-0123は、STAT3経路を阻害することによって効果を発揮します。STAT3のリン酸化、核移行、転写活性を低下させます。この阻害は、STAT3調節タンパク質の発現低下、細胞周期停止の誘導、アポトーシスの促進、サイトカインシグナル抑制因子3(SOCS3)のダウンレギュレーションをもたらします。 この化合物は、インターロイキン-6(IL-6)の産生を増加させ、トランスフォーミング増殖因子-ベータ(TGF-β)によって誘導されるSmad2/3のリン酸化を低下させます .
類似化合物との比較
HJC-0123は、STAT3阻害剤としての高い効力と特異性においてユニークです。類似の化合物には次のものがあります。
ODZ10117: グリア芽腫細胞の移動と浸潤を阻害するSTAT3の低分子阻害剤.
OPB-111077: 抗がん活性を持つSTAT3とミトコンドリア酸化リン酸化の経口阻害剤.
OPB-31121: STAT3とSTAT5のリン酸化を強く阻害する新規STAT阻害剤.
これらの化合物は、作用機序は似ていますが、特定の標的、効力、治療への応用が異なります。 This compoundは、乳がんと膵臓がんモデルにおける高い有効性と、経口投与可能な薬剤候補としての可能性により、際立っています .
特性
分子式 |
C24H16N2O3S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27) |
InChIキー |
ZUYCAEIBKWUMND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HJC0123; HJC 0123; HJC-0123. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


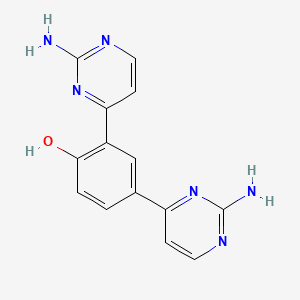

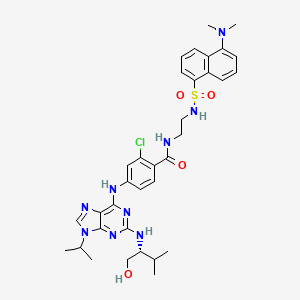


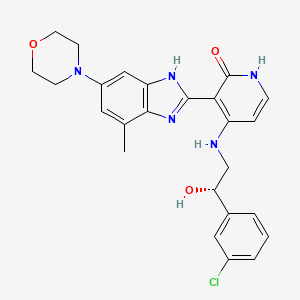
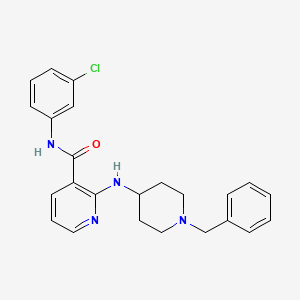



![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

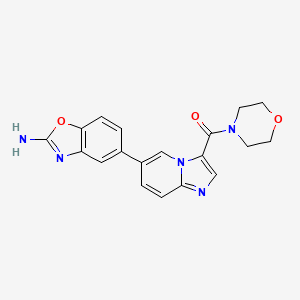
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
